molecular formula C8H9ClN2 B8741311 2-Chloro-5-cyclobutylpyrimidine

2-Chloro-5-cyclobutylpyrimidine

Cat. No. B8741311
M. Wt: 168.62 g/mol
InChI Key: PWYGDFQSAWKTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-cyclobutylpyrimidine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-cyclobutylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-cyclobutylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-cyclobutylpyrimidine

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-5-cyclobutylpyrimidine

InChI

InChI=1S/C8H9ClN2/c9-8-10-4-7(5-11-8)6-2-1-3-6/h4-6H,1-3H2

InChI Key

PWYGDFQSAWKTFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(N=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL recovery flask containing 5-bromo-2-chloropyrimidine (816 mg, 4.22 mmol) was applied vacuum then placed under a nitrogen atmosphere. To the flask was added dichloromethane (3 mL), PdCl2(dppf)-CH2Cl2 (172 mg, 0.211 mmol) and then cyclobutylzinc(II) bromide (8.44 mL, 4.22 mmol, 1.3 M in THF) over 1-2 minutes. The reaction was quenched at 2 hours with 20 mL of saturated aqueous NH4Cl and 50 mL EtOAc. The organic layer was washed with 20 mL each of saturated aqueous NaHCO3 and then NaCl, dried with MgSO4, filtered and concentrated to 0.88 g of yellow oil containing some solids. This was purified by flash chromatography (5-10% EtOAc in hexanes) to yield product (253 mg, 1.50 mmol, 36%) as a faintly pale yellow liquid with some small amount of crystalline material. MS (ESI) 169.1 (M+1).
Quantity
816 mg
Type
reactant
Reaction Step One
Name
cyclobutylzinc(II) bromide
Quantity
8.44 mL
Type
reactant
Reaction Step Two
Quantity
172 mg
Type
catalyst
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
36%

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